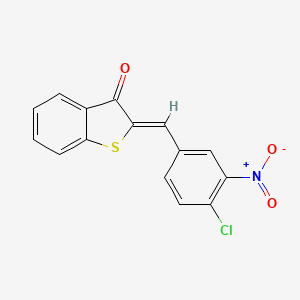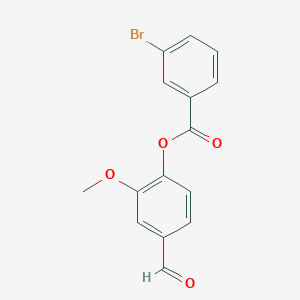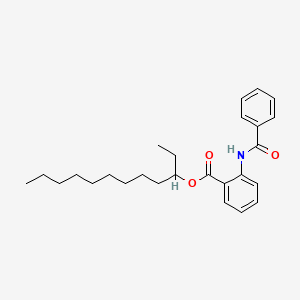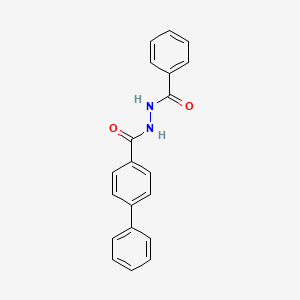![molecular formula C19H16FNO2 B11559696 N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide](/img/structure/B11559696.png)
N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide is a synthetic organic compound with the molecular formula C19H16FNO2 It is characterized by the presence of a naphthalene ring, a fluorophenoxy group, and an ethyl carboxamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide typically involves the reaction of 4-fluorophenol with 2-bromoethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.
Reduction: Formation of N-[2-(4-aminophenoxy)ethyl]naphthalene-1-carboxamide.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may bind to a receptor and block its activity, thereby modulating signal transduction pathways involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(2-fluorophenoxy)ethyl]naphthalene-1-carboxamide
- N-[2-(4-chlorophenoxy)ethyl]naphthalene-1-carboxamide
- N-[2-(4-bromophenoxy)ethyl]naphthalene-1-carboxamide
Uniqueness
N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H16FNO2 |
|---|---|
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
N-[2-(4-fluorophenoxy)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H16FNO2/c20-15-8-10-16(11-9-15)23-13-12-21-19(22)18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,21,22) |
Clé InChI |
YAWZTCHTJARXEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCOC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4,5-difluoro-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B11559615.png)
![3-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzoic acid](/img/structure/B11559617.png)

![4-bromo-N-[(E)-naphthalen-2-ylmethylidene]aniline](/img/structure/B11559619.png)

![2-oxo-N-[4-(pentyloxy)phenyl]-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11559621.png)

![3-fluoro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B11559630.png)

![N'-[(E)-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B11559644.png)
![2-(2,4-Dibromo-6-methoxyphenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11559645.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559655.png)

![2-(2,4-Dichlorophenoxy)-N'-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11559670.png)
